molecular formula C15H21NO5 B2725192 (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid CAS No. 1280787-02-1

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B2725192
CAS No.: 1280787-02-1
M. Wt: 295.335
InChI Key: GWJJZCKLHXGOLC-GFCCVEGCSA-N
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Description

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid is a synthetic organic compound often used in the field of medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. The Boc group is commonly used to protect amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

  • Formation of the Propanoic Acid Backbone: : The protected amino acid is then synthesized through a series of reactions, including alkylation and esterification. The specific conditions depend on the starting materials used but generally involve the use of strong bases and nucleophiles.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

  • Deprotection: : Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid undergoes several types of chemical reactions:

  • Oxidation: : The methoxy group can be oxidized to form a phenol derivative under strong oxidative conditions.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

  • Biological Studies: : The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

  • Chemical Biology: : It serves as a building block in the synthesis of peptide-based inhibitors and probes.

  • Industrial Applications: : The compound is used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The active compound then interacts with its molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved typically include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (2S)-3-{[(benzyloxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid: Uses a different protecting group, which can be removed under milder conditions compared to Boc.

    (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoic acid: Has a methoxy group in a different position on the aromatic ring, affecting its reactivity and binding properties.

Uniqueness

The presence of the Boc protecting group in (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid provides stability during synthetic procedures and allows for selective deprotection. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJJZCKLHXGOLC-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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